(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone
CAS No.: 927583-35-5
Cat. No.: VC4332384
Molecular Formula: C20H16N2O3
Molecular Weight: 332.359
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927583-35-5 |
|---|---|
| Molecular Formula | C20H16N2O3 |
| Molecular Weight | 332.359 |
| IUPAC Name | [5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C20H16N2O3/c23-18-10-5-4-9-15(18)17-13-16(19-11-6-12-25-19)21-22(17)20(24)14-7-2-1-3-8-14/h1-12,17,23H,13H2 |
| Standard InChI Key | YDKHKTKGVYXCOC-UHFFFAOYSA-N |
| SMILES | C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4O |
Introduction
The compound (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a heterocyclic organic molecule that belongs to the class of pyrazoline derivatives. This class of compounds is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural framework of this compound combines a pyrazoline ring with furan and phenolic moieties, which contribute to its chemical reactivity and potential pharmacological applications.
Synthesis and Characterization
Synthesis Overview:
The synthesis of this compound typically involves:
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Cyclization reactions between hydrazine derivatives and α,β-unsaturated ketones to form the pyrazoline ring.
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Functionalization with furan and phenolic groups through selective substitution reactions.
Characterization Techniques:
The compound is characterized using:
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NMR Spectroscopy (¹H and ¹³C): Confirms the chemical shifts corresponding to aromatic protons, hydroxyl groups, and the pyrazoline ring.
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Mass Spectrometry (MS): Provides molecular ion peaks consistent with the molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups such as hydroxyl (~3400 cm⁻¹) and carbonyl (~1700 cm⁻¹) stretches.
Biological Activities
Pyrazoline derivatives, including this compound, are studied for their broad spectrum of biological activities:
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Antimicrobial Activity:
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Antioxidant Properties:
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Potential Anticancer Activity:
Chemical Reactivity
The compound exhibits notable reactivity due to its functional groups:
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The hydroxyl group can participate in hydrogen bonding or undergo esterification reactions.
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The ketone group is reactive in nucleophilic addition reactions.
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The furan ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Applications in Medicinal Chemistry
This compound's structural features make it a promising candidate for drug discovery:
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Its heterocyclic core is a common pharmacophore in medicinal chemistry.
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The presence of multiple functional groups allows for further derivatization to enhance biological activity or reduce toxicity.
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